molecular formula C10H6BrClO2S B2644604 Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate CAS No. 725226-80-2

Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B2644604
CAS No.: 725226-80-2
M. Wt: 305.57
InChI Key: RZDOEPMYBVRGPM-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate typically involves the bromination and chlorination of benzo[b]thiophene derivatives. One common method includes the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with bromine in the presence of a catalyst to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Scientific Research Applications

Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve key signaling pathways in cells .

Comparison with Similar Compounds

  • Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate
  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate

Comparison: Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and chemical behavior, making it a valuable subject for further research .

Properties

IUPAC Name

methyl 4-bromo-3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDOEPMYBVRGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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